2-(Acetylamino)tridecanoic acid
Description
Properties
CAS No. |
5440-49-3 |
|---|---|
Molecular Formula |
C15H29NO3 |
Molecular Weight |
271.40 g/mol |
IUPAC Name |
2-acetamidotridecanoic acid |
InChI |
InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(15(18)19)16-13(2)17/h14H,3-12H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
AFNMDHNYMYZBIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Direct Acetylation of 2-Aminotridecanoic Acid
One straightforward route is the acetylation of 2-aminotridecanoic acid using acetyl chloride or acetic anhydride under controlled conditions.
- Reaction conditions: Typically, acetyl chloride is added dropwise to a cooled solution of 2-aminotridecanoic acid in an inert solvent such as dichloromethane at 0–2°C to control the exothermic reaction.
- pH control: The reaction mixture is often acidified to pH 1–2 using hydrochloric acid or methanolic HCl to promote product formation and facilitate isolation.
- Isolation: The product can be isolated by filtration, washing with methanol, and recrystallization or slurry washing to improve purity.
This method is supported by analogous procedures in the synthesis of related N-acetyl amino acids, such as (R)-2-acetamido-3-hydroxypropionic acid, where acetyl chloride was used at low temperatures with pH adjustment and subsequent purification steps (e.g., filtration, washing) to isolate the product.
Coupling of 2-Aminotridecanoic Acid with Acetyl Donors Using Coupling Reagents
Another method involves coupling 2-aminotridecanoic acid or its derivatives with acetyl donors using coupling reagents such as:
- Dicyclohexylcarbodiimide (DCC)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Propylphosphonic anhydride (T3P)
Among these, T3P-assisted coupling has gained attention for its sustainability and efficiency:
- Reaction conditions: The amino acid and acyl donor (e.g., acetic acid) are reacted in the presence of triethylamine and T3P in ethyl acetate at room temperature for 24 hours.
- Advantages: This method avoids the use of toxic and explosive reagents like DCC and HOBt, reduces hazardous waste, and simplifies purification due to water-soluble by-products.
- Purification: The reaction mixture is quenched with water, extracted with ethyl acetate, dried, and purified by silica gel chromatography.
This approach was demonstrated effectively for N-acyl tryptamines and can be extrapolated to N-acyl amino acids like this compound.
Protection and Deprotection Strategies
In some synthetic routes, the amino group is protected with an acetyl or other protecting groups during intermediate steps to prevent side reactions.
- Protecting groups: Lower alkanoyl groups (e.g., acetyl) are commonly used.
- Deprotection: Removal of protecting groups is performed under basic conditions (pH 8–11) using reagents such as ammonium hydroxide, sodium hydroxide, or potassium carbonate.
- Solvents: Lower alkanols like methanol are typical solvents for deprotection.
- Temperature: Room temperature to 50°C is preferred to avoid degradation.
Such strategies are reported in the preparation of amino acid derivatives and nucleoside analogs, indicating their applicability to this compound synthesis.
Comparative Analysis of Preparation Methods
Research Findings and Optimization
- Lewis acid catalysis has been explored for related N-acyl nucleoside synthesis, where SnCl4 and TMSOTf showed high yields and regioselectivity, suggesting potential for optimized acylation reactions in similar systems.
- Temperature and pH control are critical for maximizing yield and purity in acetylation reactions, as demonstrated in various amino acid acetylations.
- Sustainability considerations favor the use of T3P over traditional carbodiimide-based coupling reagents due to lower toxicity and easier waste management.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)tridecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted tridecanoic acid derivatives.
Scientific Research Applications
2-(Acetylamino)tridecanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)tridecanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The acetylamino group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 2-(acetylamino)tridecanoic acid and analogous compounds:
| Compound | Chain Length | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| This compound* | C13 | C15H29NO3 | 283.40 g/mol | Long hydrophobic chain; acetylated amino at C2 |
| 2-(Acetylamino)non-8-enoic acid | C9 (unsaturated) | C11H19NO3 | 213.28 g/mol | Unsaturated chain (C8 double bond) |
| 2-(Acetylamino)-3,3-dimethylbutanoic acid | C4 | C8H15NO3 | 173.21 g/mol | Branched chain (C3, C3-dimethyl) |
| 2-(Acetylamino)benzoic acid methyl ester | Aromatic | C10H11NO3 | 193.20 g/mol | Aromatic ring; esterified carboxyl |
Notes:
- Functional Groups: The acetylated amino group at C2 sterically shields the amino moiety, reducing reactivity compared to free amines. For example, 2-(acetylamino)propanoic acid derivatives undergo unexpected redox reactions with thionyl chloride instead of forming acyl chlorides .
- Aromatic vs. Aliphatic: Aromatic derivatives (e.g., 2-(acetylamino)benzoic acid methyl ester) demonstrate stronger antitumor activity in vitro against gastric and lung cancer cells compared to aliphatic analogs .
Biological Activity
2-(Acetylamino)tridecanoic acid, a long-chain fatty acid derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by an acetylamino group attached to a tridecanoic acid backbone, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
- Chemical Formula : C_{14}H_{27}NO_{2}
- Molecular Weight : 241.37 g/mol
- Solubility : Sparingly soluble in water, freely soluble in organic solvents like ethanol and methanol.
Pharmacological Implications
Research indicates that this compound may have applications in pharmaceuticals due to its biological activity. It is hypothesized to exhibit antimicrobial properties, potentially making it useful in treating infections caused by various pathogens.
The mechanisms through which this compound exerts its effects are not fully elucidated; however, it is believed to interact with cell membranes and influence lipid metabolism. Long-chain fatty acids are known to affect cellular signaling pathways, which may include modulation of inflammation and immune responses .
Antimicrobial Activity
A study on related compounds such as tridecanoic acid methyl ester (TAME) demonstrated significant antimicrobial activity against gastrointestinal pathogens. TAME caused cellular disruption in Enterococcus faecalis and Salmonella enterica, suggesting that similar fatty acids could exhibit comparable effects .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. faecalis | 375 µg/ml | Disruption of cell morphology |
| Salmonella enterica | 750 µg/ml | Induction of autolysis |
Metabolomic Studies
A prospective serum metabolomic analysis investigated the role of metabolites related to fatty acids in glioma risk. Although this compound was not directly studied, the findings suggest that fatty acids can influence cancer biology through metabolic pathways .
Discussion
The biological activity of this compound appears promising, particularly regarding its potential antimicrobial properties. Further research is needed to clarify its mechanisms of action and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
